
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound known for its unique structure and properties. It is an ionizable cationic lipid, often used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, starting from the preparation of the core nonadecanedioate structure. The process typically includes:
Esterification: The initial step involves the esterification of nonadecanedioic acid with 2-butyloctanol under acidic conditions to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with nonyl(3-(pyrrolidin-1-yl)propyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl derivative.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its ability to form lipid nanoparticles (LNPs) that encapsulate mRNA or siRNA. These LNPs facilitate the delivery of the encapsulated molecules into cells, where they can exert their effects. The compound’s ionizable cationic nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the encapsulated molecules into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate: Similar in structure but with an octyl group instead of a nonyl group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Contains a dimethylamino group instead of a pyrrolidinyl group.
Uniqueness
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in drug delivery applications. Its ability to activate the innate immune response also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C60H116N2O5 |
|---|---|
Molekulargewicht |
945.6 g/mol |
IUPAC-Name |
bis(2-butyloctyl) 10-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C60H116N2O5/c1-6-11-16-19-24-29-36-51-62(52-39-50-61-48-37-38-49-61)60(65)57(44-32-25-20-22-27-34-46-58(63)66-53-55(40-14-9-4)42-30-17-12-7-2)45-33-26-21-23-28-35-47-59(64)67-54-56(41-15-10-5)43-31-18-13-8-3/h55-57H,6-54H2,1-5H3 |
InChI-Schlüssel |
GVLMSNKULQEEOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
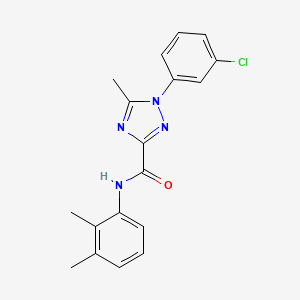

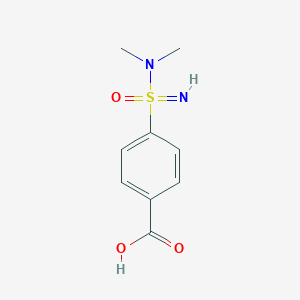
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
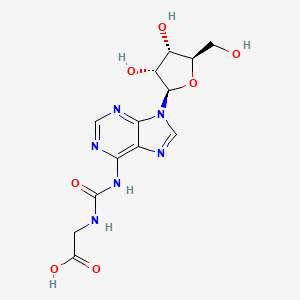

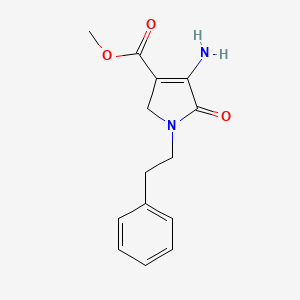


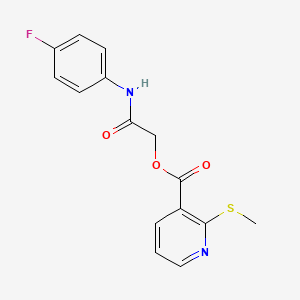
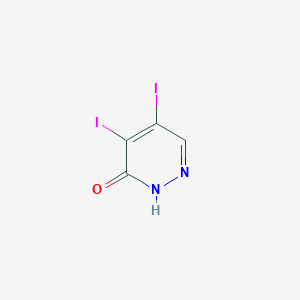
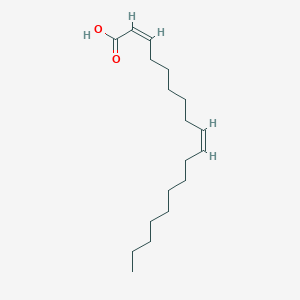
![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
